2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chiral center, making it optically active and significant in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of 2,3-dichlorobenzylamine: This can be achieved by reacting 2,3-dichlorobenzyl chloride with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide often employs continuous flow processes to enhance efficiency and yield. Photochemical benzylic bromination using in situ generated bromine radicals is one such method that has been optimized for high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or blocking receptor sites, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,3-Dichlorobenzylamine: A precursor in the synthesis of various organic compounds.
Uniqueness
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific structural features, including the chiral center and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C15H22Cl2N2O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-6-5-7-12(16)13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI Key |
GSOVXDQQHZCTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C(C)C)N |
Origin of Product |
United States |
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